Blood Group A pentasaccharide

Lectin Binding Competitive Inhibition Assay Glycobiology

This chemically defined Blood Group A pentasaccharide (GalNAcα1-3[Fucα1-2]Galβ1-4[Fucα1-3]Glc) is the minimal soluble A antigen determinant essential for high-specificity lectin and antibody binding assays. Unlike simpler analogs (GalNAc, A-trisaccharide), its extended difucosyl epitope engages full antibody/lectin binding sites, enabling precise paratope discrimination, lectin calibration (e.g., Helix pomatia, BS I), and pathogen-host interaction studies. Verified for co-crystallography and diagnostic reagent development. Request lot-specific analysis.

Molecular Formula C32H55NO24
Molecular Weight 837.8 g/mol
Cat. No. B12404510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlood Group A pentasaccharide
Molecular FormulaC32H55NO24
Molecular Weight837.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O
InChIInChI=1S/C32H55NO24/c1-8-16(41)21(46)23(48)30(50-8)54-25(11(39)4-34)26(12(40)5-35)55-32-28(57-31-24(49)22(47)17(42)9(2)51-31)27(19(44)14(7-37)53-32)56-29-15(33-10(3)38)20(45)18(43)13(6-36)52-29/h4,8-9,11-32,35-37,39-49H,5-7H2,1-3H3,(H,33,38)/t8-,9-,11-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22+,23-,24-,25+,26+,27-,28+,29+,30-,31-,32-/m0/s1
InChIKeyKNCUEMJWAPMUBK-ALSWLTRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Blood Group A Pentasaccharide: Procurement and Differentiation Guide for the A-Antigen Oligosaccharide (CAS 50624-46-9)


Blood Group A pentasaccharide (CAS 50624-46-9) is a branched oligosaccharide characterized by the core sequence GalNAcα1-3[Fucα1-2]Galβ1-4[Fucα1-3]Glc, representing the minimal soluble antigenic determinant of the ABO(H) histo-blood group A system [1]. This structure is an endogenous metabolite found in human urine and is utilized as a defined, chemically synthesized biochemical tool for probing antibody and lectin binding specificity, thereby circumventing the inherent heterogeneity of native glycoprotein-derived blood group substances [2]. Its value in research and diagnostic applications is predicated on its defined molecular composition, which enables precise and reproducible quantitative analyses.

Why Blood Group A Pentasaccharide Cannot Be Generically Substituted by Smaller or Structurally Related Haptens


Simpler analogs, such as the monosaccharide GalNAc or the A-trisaccharide, cannot serve as functional or analytical substitutes for the A pentasaccharide in many critical assays. This limitation stems from the pentasaccharide's extended epitope, which engages a larger and more complex binding site on both antibodies and lectins. Equilibrium dialysis studies demonstrate that the intact pentasaccharide (ARL 0.52) binds to Helix pomatia lectin with a defined intrinsic association constant (Ka = 5 x 10^3 L/mol), while inhibition assays reveal that its binding mode is kinetically distinct from smaller haptens like GalNAc [1]. The presence of both fucose branches is also essential for maintaining specificity; the difucosyl A pentasaccharide from urine was shown to be inactive in a Leb anti-Leb system, whereas the analogous B structure was active, highlighting that subtle structural differences preclude interchangeability between closely related compounds [2].

Quantitative Differential Evidence for Blood Group A Pentasaccharide Against Closest Analogs


Competitive Lectin Binding: A-Pentasaccharide Exhibits a Distinct Inhibition Profile Compared to Monosaccharides

In a competitive-binding assay with Bandeiraea simplicifolia lectin I (BS I), the A active pentasaccharide (ARL 0.52) demonstrates a unique binding signature. It belongs to an inhibitor group requiring significantly higher amounts for 50% inhibition and exhibits a lower slope of inhibition compared to monosaccharides like methyl α-D-GalNAcp [1]. This indicates a distinct, more complex mechanism of binding or lectin subunit preference compared to the simple sugar head group.

Lectin Binding Competitive Inhibition Assay Glycobiology

Hemagglutinin Binding Affinity: A-Pentasaccharide Defines the Lectin's Combining Site

Equilibrium dialysis experiments provide a direct, quantitative measure of the interaction between the reduced A-pentasaccharide (ARL 0.52) and the purified blood group A reactive hemagglutinin from Helix pomatia [1]. This method yields an intrinsic association constant (Ka), a fundamental thermodynamic parameter that is not defined for smaller, non-inhibitory fragments.

Protein-Carbohydrate Interaction Lectin Affinity Binding Thermodynamics

Immunochemical Potency: Urinary A-Difucosyl Pentasaccharide Shows Superior Activity in a Specific Antiserum System

A comparative immunochemical study directly assessed the potency of the urinary difucosyl A-pentasaccharide against other oligosaccharides derived from blood group substances [1]. While generally similar in activity to other difucosyl compounds, the A-pentasaccharide demonstrated superior inhibitory capacity in one specific A anti-A serum system, outperforming both mono- and difucosyl type 2 reduced oligosaccharides in that context.

Immunochemistry Antibody Inhibition Hapten Potency

Absolute Structural Definition via High-Resolution Crystallography

Unlike heterogeneous, natural glycoconjugates, the synthetic A-pentasaccharide can be co-crystallized with target proteins to provide atomic-level insight. The crystal structure of human heat-labile enterotoxin in complex with a blood group A antigen analog (PDB: 2O2L) and the VP8* protein of a human rotavirus with A-type antigen (PDB: 4DS0) have been solved [1][2]. These structures reveal the precise molecular interactions governing recognition, data that cannot be obtained using undefined mixtures or smaller, non-binding fragments.

Structural Biology X-ray Crystallography Protein-Ligand Complex

Optimal Research and Diagnostic Applications for Blood Group A Pentasaccharide Based on Evidence


Precise Hapten Inhibition Assays to Deconvolute Polyclonal Antibody Specificity

As demonstrated by its unique activity profile in specific A anti-A serum systems [1], the A-pentasaccharide is the superior reagent for dissecting the fine specificity of complex polyclonal anti-A antisera. It serves as a defined, monovalent hapten to block or compete with a specific subset of antibody paratopes, enabling researchers to distinguish between antibodies that recognize the core GalNAc moiety and those that require the extended difucosyl epitope. This application is critical for developing more specific blood typing reagents and for understanding the immunogenicity of the A antigen.

Development and Validation of Lectin-Based Diagnostic Tools

The distinct inhibition profile of the A-pentasaccharide against lectins like BS I and Helix pomatia agglutinin [2][3] establishes its necessity in calibrating and validating lectin-based assays (e.g., ELLA, lectin blots, histochemistry). Using this defined structure ensures that the assay is measuring the intended interaction with the full A antigen epitope, rather than off-target binding to simpler α-GalNAc-terminated glycans, thereby increasing the diagnostic specificity of the test.

Structural Biology of Pathogen-Host Recognition

The successful determination of high-resolution co-crystal structures of the A-pentasaccharide with pathogen-derived proteins (e.g., from rotavirus and E. coli) [4][5] underscores its essential role in structural biology. It is the mandatory ligand for studying how viruses and bacteria recognize and attach to host cells via histo-blood group antigens. This application is foundational for structure-based design of anti-adhesion therapeutics and for understanding host susceptibility to infection.

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